molecular formula C20H24Cl2N2O3 B123667 ジクロフェナクエポラミン CAS No. 119623-66-4

ジクロフェナクエポラミン

カタログ番号: B123667
CAS番号: 119623-66-4
分子量: 411.3 g/mol
InChIキー: DCERVXIINVUMKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Diclofenac epolamine has a wide range of scientific research applications, including:

作用機序

ジクロフェナクエポラミンは、シクロオキシゲナーゼ-1(COX-1)およびシクロオキシゲナーゼ-2(COX-2)酵素の活性を阻害することによって効果を発揮します。これらの酵素は、炎症と痛みの重要な媒介物質であるプロスタグランジンの産生に関与しています。 COX-1とCOX-2を阻害することによって、ジクロフェナクエポラミンはプロスタグランジンの産生を減らし、それによって痛みと炎症を軽減します .

類似の化合物との比較

類似の化合物

ジクロフェナクエポラミンに類似した化合物には、以下のような他のNSAIDが含まれます。

  • イブプロフェン
  • ナプロキセン
  • ケトプロフェン
  • インドメタシン
  • ピロキシカム

独自性

ジクロフェナクエポラミンは、エポラミン塩としての独自の製剤により、NSAIDの中でユニークです。これは、その溶解性とバイオアベイラビリティを向上させます。 この独自の製剤により、局所および経口投与が効果的に行え、最小限の全身副作用で標的となる痛みを軽減できます .

生化学分析

Biochemical Properties

Diclofenac Epolamine inhibits cyclooxygenase (COX)-1 and -2, which are the enzymes responsible for producing prostaglandins (PGs) . Prostaglandins contribute to inflammation and pain signaling .

Cellular Effects

The effects of Diclofenac Epolamine on cells are primarily related to its inhibition of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, which play key roles in inflammation and pain signaling . It has been observed that Diclofenac Epolamine can cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines .

Molecular Mechanism

The mechanism of action of Diclofenac Epolamine, like other NSAIDs, involves the inhibition of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

In a study assessing the safety and efficacy of Diclofenac Epolamine in children, it was found that the diclofenac plasma concentration tended to be higher in the younger age group compared with older patients . The FLECTOR topical system was applied twice daily until pain resolution or Day 14 .

Dosage Effects in Animal Models

In a study conducted on Yorkshire-Landrace pigs, it was found that peak systemic exposure of Diclofenac was very low by dermal application compared with oral administration .

Metabolic Pathways

Diclofenac Epolamine is involved in the arachidonic acid metabolism pathway . It inhibits the COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins .

Transport and Distribution

Diclofenac has a very high affinity (>99%) for human serum albumin . Diclofenac diffuses into and out of the synovial fluid . Diffusion into the joint occurs when plasma levels are higher than those in the synovial fluid, after which the process reverses and synovial fluid levels are higher than plasma levels .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily acts at the site of the COX-1 and COX-2 enzymes, which are located in the endoplasmic reticulum and nuclear envelope .

準備方法

合成経路と反応条件

ジクロフェナクエポラミンの合成には、ジクロフェナク酸とエポラミンを反応させることが含まれます。ジクロフェナク酸は、最初に2,6-ジクロロアニリンとフェニル酢酸を反応させることによって調製されます。 得られたジクロフェナク酸は、次にエポラミンと反応させてジクロフェナクエポラミンを形成します .

工業的生産方法

ジクロフェナクエポラミンの工業生産は、通常、上記と同様の反応条件を用いた大規模合成を含みます。このプロセスには、ジクロフェナク酸の調製、それに続くエポラミンとの反応が含まれます。 最終生成物はその後、精製され、局所パッチや経口カプセルなどのさまざまな剤形に製剤化されます .

化学反応の分析

反応の種類

ジクロフェナクエポラミンは、以下を含むいくつかのタイプの化学反応を起こします。

一般的な試薬と条件

ジクロフェナクエポラミンの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は、通常、目的の反応結果を得るために制御された温度とpHレベルを含みます .

生成される主な生成物

ジクロフェナクエポラミンの反応から生成される主な生成物には、さまざまな酸化および還元生成物、ならびに置換誘導体が含まれます。 これらの生成物は、異なる薬理学的特性を持つ可能性があり、さらなる研究開発に使用される可能性があります .

科学研究アプリケーション

ジクロフェナクエポラミンは、以下を含む幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Similar Compounds

Similar compounds to diclofenac epolamine include other NSAIDs such as:

Uniqueness

Diclofenac epolamine is unique among NSAIDs due to its specific formulation as an epolamine salt, which enhances its solubility and bioavailability. This unique formulation allows for effective topical and oral administration, providing targeted pain relief with minimal systemic side effects .

生物活性

Diclofenac epolamine, commonly known under the brand name Flector, is a topical formulation of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used for the management of pain associated with various musculoskeletal conditions. The biological activity of diclofenac epolamine is characterized by its analgesic, anti-inflammatory, and potential anticancer properties. This article reviews the existing literature on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Pharmacodynamics

Diclofenac exerts its effects primarily through inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the synthesis of prostaglandins involved in inflammation and pain signaling. The unique formulation of diclofenac epolamine allows for localized delivery to the affected tissues while minimizing systemic exposure.

Key Mechanisms of Action:

  • COX Inhibition: Reduces the production of pro-inflammatory prostaglandins.
  • Cyclooxygenase-Independent Mechanisms: Includes inhibition of phospholipase A2, modulation of PPARγ activity, and interference with NMDA receptor pathways .
  • Anticancer Properties: Emerging evidence suggests that diclofenac may inhibit tumor cell growth via both COX-dependent and independent mechanisms, indicating potential applications in oncology .

Pharmacokinetics

The pharmacokinetic profile of diclofenac epolamine is distinguished by its topical application route, which results in minimal systemic absorption compared to oral formulations.

ParameterValue
Peak Plasma Concentration0.7 – 6 ng/mL after patch application
Plasma Half-LifeApproximately 12 hours post-application
Bioavailability (compared to oral)~1% from topical patch vs. 50 mg oral dose
Time to Peak Concentration10 – 20 hours after application

The data indicate that after applying a Flector patch, significant pain relief occurs locally without substantial systemic effects. For instance, studies have shown that plasma concentrations remain low even after prolonged use, with no reported gastrointestinal side effects typical of NSAIDs .

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of diclofenac epolamine in treating localized pain conditions:

  • Knee Osteoarthritis: In a study involving 155 patients, significant pain reduction was noted within one hour of patch application, with sustained effects observed over several hours compared to placebo .
  • Acute Ankle Sprains: A trial with 274 participants showed similar results, with significant pain relief achieved at three hours post-application .

Case Study: Pediatric Population

A recent open-label study assessed the safety and efficacy of diclofenac epolamine in children aged 6–16 years with minor soft tissue injuries. The study found that:

  • Pain Reduction: Greater in younger patients (ages 6-11) compared to older adolescents (ages 12-16) (p < 0.011).
  • Systemic Exposure: Plasma concentrations were significantly lower than those observed with oral administration (1.83 ng/mL vs. 1.46 ng/mL) at initial assessment .

Safety Profile

The safety profile of diclofenac epolamine is favorable when compared to traditional NSAIDs. Clinical data indicate:

  • Minimal systemic absorption leads to a low incidence of adverse effects.
  • No serious drug-related gastrointestinal complications have been reported over extensive use periods .
  • Local tolerability remains high, with most adverse events being mild and transient (e.g., faint redness at the application site) .

特性

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCERVXIINVUMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152531
Record name Diclofenac epolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119623-66-4
Record name Diclofenac epolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119623-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofenac epolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac epolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOFENAC EPOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diclofenac epolamine
Reactant of Route 2
Diclofenac epolamine
Reactant of Route 3
Diclofenac epolamine
Reactant of Route 4
Reactant of Route 4
Diclofenac epolamine
Reactant of Route 5
Diclofenac epolamine
Reactant of Route 6
Diclofenac epolamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。